molecular formula C17H18BN3O3 B13884196 3-Pyrazin-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole

3-Pyrazin-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole

Cat. No.: B13884196
M. Wt: 323.2 g/mol
InChI Key: NATNPPHQELUJMY-UHFFFAOYSA-N
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Description

3-Pyrazin-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a pyrazinyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazin-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the Pyrazinyl Group: This step may involve a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyrazinyl boronic acid or ester.

    Attachment of the Dioxaborolane Moiety: This can be done through a borylation reaction, often using reagents like bis(pinacolato)diboron under palladium catalysis.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalyst Selection: Choosing the right catalyst for each step to maximize efficiency.

    Reaction Optimization: Adjusting temperature, solvent, and reaction time to achieve the best results.

    Purification Techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazinyl or benzoxazole moieties.

    Reduction: Reduction reactions might target the nitrogen-containing rings or the boron moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Used in the study of biological systems due to its fluorescent properties.

Industry

    Chemical Sensors: Employed in the development of sensors for detecting various analytes.

    Polymer Science: Incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism by which 3-Pyrazin-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole exerts its effects would depend on its specific application. For instance:

    Catalysis: It might act as a ligand, coordinating to a metal center and facilitating various catalytic cycles.

    Biological Activity: It could interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-phenylbenzoxazole, which share the benzoxazole core.

    Pyrazinyl Compounds: Such as pyrazinamide, which contains the pyrazinyl group.

    Dioxaborolane-Containing Molecules: Including various boronic esters used in organic synthesis.

Properties

Molecular Formula

C17H18BN3O3

Molecular Weight

323.2 g/mol

IUPAC Name

3-pyrazin-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole

InChI

InChI=1S/C17H18BN3O3/c1-16(2)17(3,4)24-18(23-16)12-7-5-6-11-14(21-22-15(11)12)13-10-19-8-9-20-13/h5-10H,1-4H3

InChI Key

NATNPPHQELUJMY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NO3)C4=NC=CN=C4

Origin of Product

United States

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